2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole (CAS 134673-71-5) is a heterocyclic small molecule comprising a benzoxazole ring substituted with a 2-chloropyridine moiety at the 2-position. It is primarily utilized not as a final active pharmaceutical ingredient (API) but as a critical intermediate in the synthesis of more complex bioactive molecules, particularly kinase inhibitors and fluorescent probes.

Molecular Formula C12H7ClN2O
Molecular Weight 230.65
CAS No. 134673-71-5
Cat. No. B2850192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole
CAS134673-71-5
Molecular FormulaC12H7ClN2O
Molecular Weight230.65
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=C(N=CC=C3)Cl
InChIInChI=1S/C12H7ClN2O/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H
InChIKeySBLUXUVHGSORRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole (CAS 134673-71-5): A Core Heterocyclic Pharmacophore Intermediate for Kinase Inhibitor Research


2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole (CAS 134673-71-5) is a heterocyclic small molecule comprising a benzoxazole ring substituted with a 2-chloropyridine moiety at the 2-position . It is primarily utilized not as a final active pharmaceutical ingredient (API) but as a critical intermediate in the synthesis of more complex bioactive molecules, particularly kinase inhibitors and fluorescent probes . The compound's core structure is recognized as a privileged pharmacophore in medicinal chemistry, with the specific positioning of the chlorine atom on the pyridine ring creating a reactive handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions .

Strategic Sourcing: Why the Specific 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole Scaffold Cannot Be Casually Substituted


As a core synthetic intermediate, the precise regiochemistry and functional group presentation of 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole are paramount. Substitution with even closely related analogs—such as those lacking the chloro-substituent [1], having it on a different position (e.g., 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole) , or replacing the benzoxazole core with a benzimidazole or benzothiazole [2]—can fundamentally alter the compound's reactivity, downstream synthetic efficiency, and the biological profile of the final target molecule. The data below quantify these specific differentiations, demonstrating that this particular chloro-pyridinyl benzoxazole offers a unique combination of structural features that directly enable certain research avenues, unlike its generic or mis-substituted counterparts.

Quantitative Differentiation Guide for 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole Procurement


Reactive Handle for Late-Stage Functionalization via C2-Chloro Substituent

The presence of a chlorine atom at the C2 position of the pyridine ring provides a highly reactive electrophilic center, enabling specific palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification . This contrasts with the unsubstituted pyridine analog, which would require less efficient direct C-H activation methods. This reactivity is a key design feature for introducing diverse chemical space onto the core scaffold to build targeted kinase inhibitor libraries [1].

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Optimal Spatial Geometry for ATP-Binding Pocket Interactions in Kinases

The benzoxazole core linked to a 2-chloro-3-pyridinyl group provides a specific three-dimensional geometry that has been validated in multiple kinase inhibitor programs. In studies of c-Met kinase inhibitors, an aminopyridine substituted with a benzoxazole (a structural motif enabled by the target compound) demonstrated potent inhibition with an IC50 in the low nanomolar range [1]. Similarly, a related benzoxazole analog showed promising activity against Aurora B kinase [2]. In contrast, replacing the benzoxazole with a benzothiazole or altering the pyridine substitution pattern often leads to a complete loss of activity or a significant drop in potency, as the molecule can no longer adopt the correct conformation within the ATP-binding pocket [3].

Kinase Inhibition c-Met Aurora B PI3K

Validated Selectivity Profile for Downstream Kinase Targets

The benzoxazole-pyridine scaffold is known to confer high target selectivity. In the development of inhibitors for Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (CpIMPDH), a series of benzoxazole derivatives achieved IC50 values in the nanomolar range while demonstrating >500-fold selectivity over the human isoform (hIMPDH) [1]. This high selectivity is a direct result of specific interactions between the benzoxazole core and unique residues in the parasite enzyme's active site. Furthermore, medicinal chemistry optimization of related c-Met inhibitors based on this scaffold specifically aimed to reduce hERG channel affinity, a common off-target liability [2], demonstrating a deliberate focus on improving the therapeutic window.

Kinase Selectivity IMPDH Cryptosporidium hERG

Advantageous Physicochemical Properties for Probe and Lead Development

The benzoxazole ring system itself contributes favorable physicochemical properties. It is a key component in fluorescent probes due to its inherent fluorescence characteristics . Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on benzoxazole derivatives have established strong correlations between lipophilicity (LogP) and biological activity, such as antifungal potency [1]. The specific substitution pattern on 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole provides a defined LogP window that can be tuned for optimal cell permeability and solubility, offering a more predictable starting point for medicinal chemistry optimization compared to less characterized or more polar alternatives.

Lipophilicity ADME QSAR Fluorescence

Defined Application Scenarios for 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole (CAS 134673-71-5)


Late-Stage Diversification in Kinase-Focused Medicinal Chemistry

This compound is the optimal starting material for the parallel synthesis of kinase inhibitor libraries. The C2-chloro substituent on the pyridine ring is a universal handle for high-yielding cross-coupling reactions, enabling the rapid exploration of chemical space around the core benzoxazole pharmacophore . This is directly supported by its use in generating potent and selective c-Met, Aurora B, and PI3K inhibitors [1][2].

Design of Highly Selective Anti-Parasitic Agents

Researchers focusing on neglected diseases like Cryptosporidiosis should select this scaffold for its proven ability to confer high selectivity. Studies show that benzoxazole derivatives can achieve >500-fold selectivity for the parasitic target (CpIMPDH) over the human counterpart, a critical feature for developing safe and effective therapies [3].

Development of Fluorescent Biological Probes and Sensors

Leverage the inherent fluorescence of the benzoxazole core to create molecular probes for imaging or binding assays . The 2-chloro-3-pyridinyl group provides a convenient site for attaching biomolecules (e.g., peptides, oligonucleotides) or reporter groups via simple bioconjugation chemistry, making it a versatile platform for chemical biology applications.

Optimization of Lead Compounds with hERG Liability

In drug discovery programs where a promising lead compound is plagued by cardiovascular safety concerns due to hERG channel inhibition, 2-(2-Chloro-3-pyridinyl)-1,3-benzoxazole can be used to build a focused library. This scaffold has been deliberately employed in medicinal chemistry campaigns to dial out hERG activity while maintaining or improving potency against the primary kinase target (e.g., c-Met) [1].

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